molecular formula C8H13ClN2O B13430824 (1R)-1-(3-methoxypyridin-2-yl)ethanamine;hydrochloride

(1R)-1-(3-methoxypyridin-2-yl)ethanamine;hydrochloride

Cat. No.: B13430824
M. Wt: 188.65 g/mol
InChI Key: CJMXESJTAJGWMX-FYZOBXCZSA-N
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Description

(1R)-1-(3-methoxypyridin-2-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-methoxypyridin-2-yl)ethanamine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxypyridine and a suitable amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-methoxypyridin-2-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Solvents: Solvents such as ethanol, methanol, and dichloromethane are often used in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

(1R)-1-(3-methoxypyridin-2-yl)ethanamine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(3-methoxypyridin-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, leading to various biochemical and physiological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3-methoxypyridin-2-yl)ethanol: A similar compound with an alcohol functional group instead of an amine.

    (1R)-1-(3-methoxypyridin-2-yl)propane: A compound with a longer carbon chain.

Uniqueness

(1R)-1-(3-methoxypyridin-2-yl)ethanamine;hydrochloride is unique due to its specific structural features, such as the presence of a methoxy group on the pyridine ring and the ethanamine moiety

Properties

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

(1R)-1-(3-methoxypyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c1-6(9)8-7(11-2)4-3-5-10-8;/h3-6H,9H2,1-2H3;1H/t6-;/m1./s1

InChI Key

CJMXESJTAJGWMX-FYZOBXCZSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC=N1)OC)N.Cl

Canonical SMILES

CC(C1=C(C=CC=N1)OC)N.Cl

Origin of Product

United States

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